Triethyl orthoformate
Overview
Description
C7H16O3 . It is a colorless, volatile liquid that is commonly used in organic synthesis. This compound is known for its role as an ortho ester of formic acid and is commercially available .
Mechanism of Action
Target of Action
Triethyl orthoformate, also known as Diethoxymethoxyethane, is a versatile chemical compound used extensively in organic synthesis . It primarily targets carboxylic acids, converting them into ethyl esters .
Mode of Action
This compound interacts with its targets (carboxylic acids) through a process known as esterification . In this process, carboxylic acids, when refluxed neat in excess this compound, are quantitatively converted to the ethyl esters .
Biochemical Pathways
This compound plays a significant role in various synthetic pathways. It is often used in one-pot reactions with amines as valuable and efficient reagents for carrying out two-, three- or four-component organic reactions . It is also used in the Bodroux-Chichibabin aldehyde synthesis .
Result of Action
The primary result of this compound’s action is the formation of ethyl esters from carboxylic acids . These esters are often used as intermediates in the synthesis of various fine chemicals, including agrochemicals and pharmaceuticals .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is a volatile liquid and can form explosive mixtures with air . Therefore, it should be handled and stored properly to prevent accidents and ensure its stability. It is also important to follow proper disposal protocols to minimize environmental contamination .
Preparation Methods
Diethoxymethoxyethane can be synthesized through several methods:
Reaction of Sodium Ethoxide and Chloroform: This method involves the reaction of sodium ethoxide, formed in situ from sodium and absolute ethanol, with chloroform. The reaction proceeds as follows[ \text{CHCl}_3 + 3 \text{Na} + 3 \text{EtOH} \rightarrow \text{HC(OC}_2\text{H}_5)_3 + \frac{3}{2} \text{H}_2 + 3 \text{NaCl} ]
Industrial Synthesis: The industrial production of diethoxymethoxyethane typically involves the reaction of hydrogen cyanide with ethanol.
Chemical Reactions Analysis
Diethoxymethoxyethane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, diethoxymethoxyethane hydrolyzes to form ethanol and formic acid.
Reaction with Grignard Reagents: It reacts with Grignard reagents to form aldehydes with one carbon higher. For example[ \text{RMgBr} + \text{HC(OC}_2\text{H}_5)_3 \rightarrow \text{RC(H)(OC}_2\text{H}_5)_2 + \text{MgBr(OC}_2\text{H}_5) ] [ \text{RC(H)(OC}_2\text{H}_5)_2 + \text{H}_2\text{O} \rightarrow \text{RCHO} + 2 \text{C}_2\text{H}_5\text{OH} ]
Formylation of Aromatic Compounds: It is used in the electrophilic formylation of activated aromatic species such as phenol.
Scientific Research Applications
Diethoxymethoxyethane has several applications in scientific research:
Organic Synthesis: It is used in the Bodroux-Chichibabin aldehyde synthesis to prepare aldehydes with one carbon higher.
Coordination Chemistry: It is used to convert metal aquo complexes to the corresponding ethanol complexes.
Comparison with Similar Compounds
Diethoxymethoxyethane can be compared with other similar compounds such as:
Diethoxymethane (Ethylal): This compound has the formula C5H12O2 and is used as a solvent and in organic synthesis.
Trimethyl Orthoformate: Another ortho ester, trimethyl orthoformate, is used in similar applications but has different reactivity and physical properties.
Diethoxymethoxyethane stands out due to its specific use in the Bodroux-Chichibabin aldehyde synthesis and its ability to act as a versatile reagent in various organic reactions.
Properties
IUPAC Name |
diethoxymethoxyethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O3/c1-4-8-7(9-5-2)10-6-3/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKASDNZWUGIAMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O3 | |
Record name | ETHYL ORTHOFORMATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041957 | |
Record name | Ethyl orthoformate | |
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Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl orthoformate appears as a clear, colorless liquid with a pungent odor. Less dense than water. Vapors heavier than air. May irritate skin and eyes. Used to make other chemicals., Liquid, Liquid with a sweetish odor like pine needles; [Merck Index] Clear colorless liquid with a pungent odor; [CAMEO] | |
Record name | ETHYL ORTHOFORMATE | |
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Record name | Ethane, 1,1',1''-[methylidynetris(oxy)]tris- | |
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Record name | Triethyl orthoformate | |
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Vapor Pressure |
3.86 [mmHg] | |
Record name | Triethyl orthoformate | |
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CAS No. |
122-51-0, 108055-42-1 | |
Record name | ETHYL ORTHOFORMATE | |
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Record name | Triethyl orthoformate | |
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Record name | Ethyl orthoformate | |
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Record name | Triethoxymethane | |
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Record name | Triethyl orthoformate | |
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Record name | Ethyl orthoformate | |
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Record name | Triethyl orthoformate | |
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Record name | ETHYL ORTHOFORMATE | |
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Retrosynthesis Analysis
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